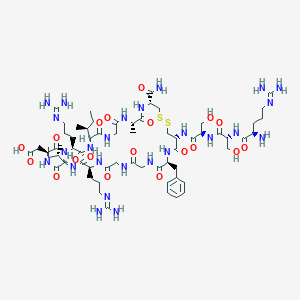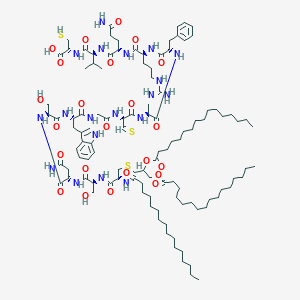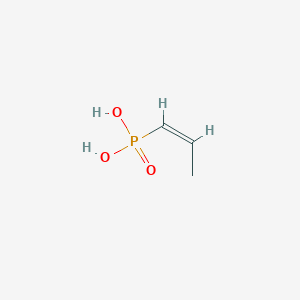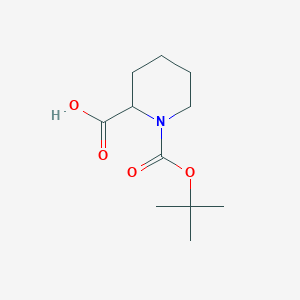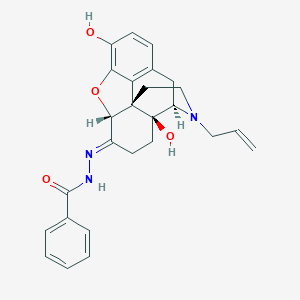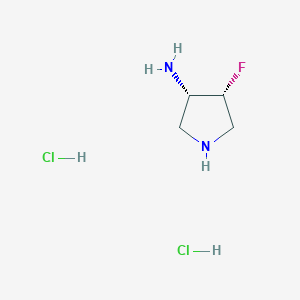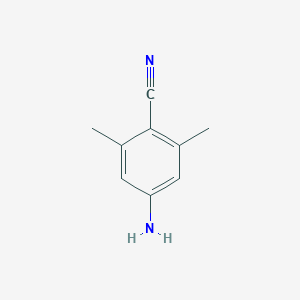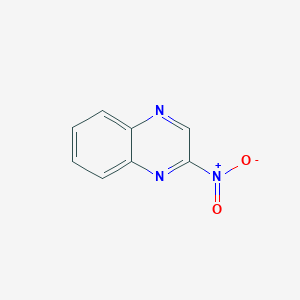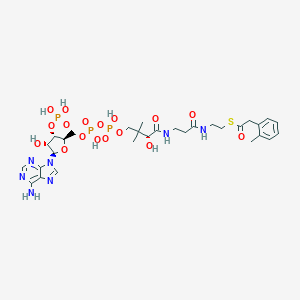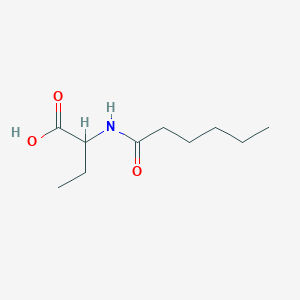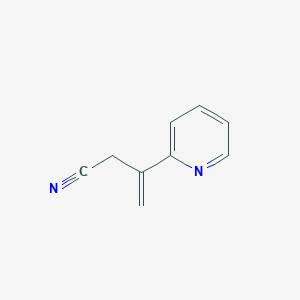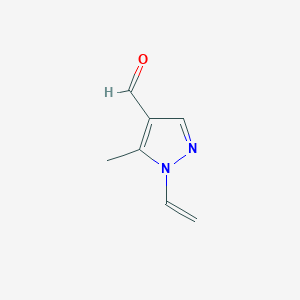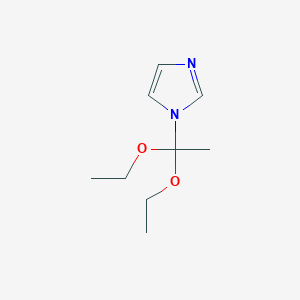
Pirotiodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pirotiodecane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the family of polycyclic aromatic hydrocarbons and is a colorless, crystalline solid. Pirotiodecane has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further research.
作用機序
The mechanism of action of pirotiodecane is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including the aryl hydrocarbon receptor and the estrogen receptor. It has also been found to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
生化学的および生理学的効果
Pirotiodecane has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been studied for its potential as a therapeutic agent for various inflammatory diseases. It has also been found to have anti-cancer properties and has been studied for its potential as a cancer treatment. Additionally, pirotiodecane has been found to affect various physiological processes, including metabolism and immune function.
実験室実験の利点と制限
One of the main advantages of pirotiodecane for lab experiments is its relatively easy synthesis. It is also a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of pirotiodecane is its potential toxicity, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on pirotiodecane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is its potential as a pollutant and its impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of pirotiodecane and its effects on various physiological processes.
合成法
Pirotiodecane can be synthesized through a variety of methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or alkyl halide to form a substituted arene. Both of these methods have been used successfully to synthesize pirotiodecane.
科学的研究の応用
Pirotiodecane has been studied extensively for its potential applications in various fields, including materials science, environmental science, and biomedical research. In materials science, pirotiodecane has been used as a precursor for the synthesis of various polymers and other materials. In environmental science, pirotiodecane has been studied for its potential as a pollutant and its impact on the environment. In biomedical research, pirotiodecane has been studied for its potential as a therapeutic agent and its effects on various physiological processes.
特性
CAS番号 |
113855-10-0 |
|---|---|
製品名 |
Pirotiodecane |
分子式 |
C16H31NOS |
分子量 |
285.5 g/mol |
IUPAC名 |
1-(2-decylsulfanylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
InChIキー |
VDPRSOCKHVPZRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
正規SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
その他のCAS番号 |
113855-10-0 |
同義語 |
1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



